molecular formula C9H7NO2S B8783753 Methyl benzo[d]isothiazole-5-carboxylate CAS No. 1197944-18-5

Methyl benzo[d]isothiazole-5-carboxylate

Cat. No. B8783753
M. Wt: 193.22 g/mol
InChI Key: YSYWAAKOMAEXQT-UHFFFAOYSA-N
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Patent
US08318762B2

Procedure details

To a solution of 1.51 g of 5-bromobenzo[d]isothiazole and 825.0 mg of 1,1′-cis(diphenylphosphino)ferrocene]dichloropalladium(II) in 35 mL methanol in a small Parr bottle was added sodium acetate (1.74 g) and DMF (543 μL). The mixture was degassed several times with nitrogen, then shaken under an atmosphere of CO (40 psi) at 50 degrees for 18 hours. The solution was filtered and concentrated. The residue was flash chromatographed (0-20% EtOAc/Haptanes gradient) to yield 61.0 mg (5%) of methyl benzo[d]isothiazole-5-carboxylate as a white solid. 1H NMR (400 MHz, CD3OD) δ ppm 3.96 (s, 3 H) 8.17 (d, J=0.98 Hz, 2 H) 8.84 (s, 1 H) 9.08 (s, 1 H); LC-MS @ 194.1 (M+1).
Quantity
1.51 g
Type
reactant
Reaction Step One
[Compound]
Name
1,1′-cis(diphenylphosphino)ferrocene
Quantity
825 mg
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
543 μL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
dichloropalladium(II)
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[S:9][N:8]=[CH:7][C:6]=2[CH:10]=1.[C:11]([O-:14])(=[O:13])C.[Na+].[CH3:16]N(C=O)C>CO.Cl[Pd]Cl>[S:9]1[C:5]2[CH:4]=[CH:3][C:2]([C:11]([O:14][CH3:16])=[O:13])=[CH:10][C:6]=2[CH:7]=[N:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.51 g
Type
reactant
Smiles
BrC=1C=CC2=C(C=NS2)C1
Name
1,1′-cis(diphenylphosphino)ferrocene
Quantity
825 mg
Type
reactant
Smiles
Name
Quantity
1.74 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
543 μL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
35 mL
Type
solvent
Smiles
CO
Name
dichloropalladium(II)
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Pd]Cl

Conditions

Stirring
Type
CUSTOM
Details
shaken under an atmosphere of CO (40 psi) at 50 degrees for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed several times with nitrogen
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed (0-20% EtOAc/Haptanes gradient)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
S1N=CC2=C1C=CC(=C2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 61 mg
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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